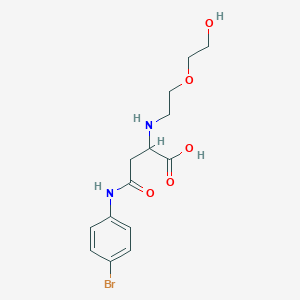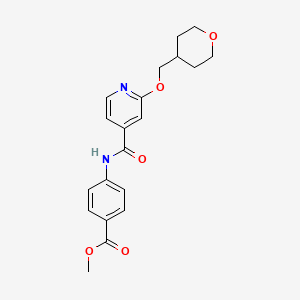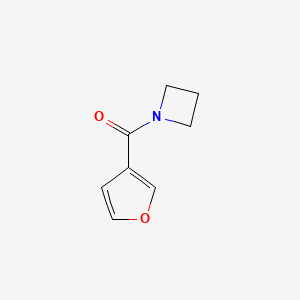![molecular formula C20H17N3O B2796034 5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile CAS No. 303995-72-4](/img/structure/B2796034.png)
5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile, or 5-DMAV-PIC, is a small organic molecule that has been studied for its potential applications in scientific research. This molecule has been found to have a wide range of effects on biochemical and physiological processes, and is being investigated for its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Cycloaddition Reactions
In studies examining cycloaddition reactions, substituted isoxazoles, which include compounds similar to 5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile, have been shown to react with various acetylenic esters. This reaction is facilitated by hexacarbonylmolybdenum and leads to the formation of pyridine derivatives. The reaction mechanism involves a complexed intermediate and subsequent bond cleavage, highlighting the potential use of such isoxazoles in synthesizing complex organic compounds (Kobayashi & Nitta, 1985).
Synthesis of Complex Structures
Research has also demonstrated the feasibility of converting isoxazole compounds into complex ring systems. For instance, certain derivatives of isoxazole have been used in the synthesis of macrocyclic antibiotics like GE 2270 A, showcasing the versatility of these compounds in the creation of biologically significant molecules (Okumura et al., 1998).
Polymer Modification
Isoxazole derivatives have also been utilized in the modification of polymers. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amines, including compounds structurally related to isoxazoles. This modification has enhanced the thermal stability of these polymers, suggesting potential applications in materials science and engineering (Aly & El-Mohdy, 2015).
Ring Cleavage and Reduction
Another application involves the ring cleavage and reduction of isoxazoles in the presence of certain metal carbonyls. This process, which leads to the formation of β-amino enones, illustrates the use of isoxazole derivatives in organic synthesis and the preparation of specific organic compounds (Nitta & Kobayashi, 1985).
Synthesis and Reactivity Studies
Studies on the synthesis and reactivity of similar isoxazole compounds have been conducted, highlighting their potential in creating diverse organic molecules. These studies reveal the compound's behavior under various conditions and its reactivity with different chemical agents, underscoring its utility in organic chemistry (Nunno, Scilimati, & Vitale, 2005).
Propriétés
IUPAC Name |
5-[(E)-2-(3,4-dimethylanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-14-8-9-17(12-15(14)2)22-11-10-19-18(13-21)20(23-24-19)16-6-4-3-5-7-16/h3-12,22H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKOZCMYQWBRAY-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=CC2=C(C(=NO2)C3=CC=CC=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C/C2=C(C(=NO2)C3=CC=CC=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2795951.png)



![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2795957.png)
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2795959.png)
![methyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2795960.png)
![4-[(Benzylamino)methyl]oxan-4-ol](/img/structure/B2795963.png)
![(2E)-3-[(4-fluoro-3-nitrophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2795964.png)


![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2795968.png)
![N-(2-{6-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2795969.png)
![4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2795970.png)
